molecular formula C11H22N2O B8162252 (R)-1-((tetrahydro-2H-pyran-4-yl)methyl)piperidin-3-amine

(R)-1-((tetrahydro-2H-pyran-4-yl)methyl)piperidin-3-amine

Cat. No.: B8162252
M. Wt: 198.31 g/mol
InChI Key: STYANGVRXISUNR-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-1-((tetrahydro-2H-pyran-4-yl)methyl)piperidin-3-amine is a chiral amine compound that features a piperidine ring substituted with a tetrahydro-2H-pyran-4-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-((tetrahydro-2H-pyran-4-yl)methyl)piperidin-3-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

®-1-((tetrahydro-2H-pyran-4-yl)methyl)piperidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Conditions for nucleophilic substitution often involve the use of strong bases like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Imines, nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

®-1-((tetrahydro-2H-pyran-4-yl)methyl)piperidin-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action for ®-1-((tetrahydro-2H-pyran-4-yl)methyl)piperidin-3-amine would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-((tetrahydro-2H-pyran-4-yl)methyl)piperidin-3-amine: The enantiomer of the compound, which may have different biological activities.

    1-((tetrahydro-2H-pyran-4-yl)methyl)piperidin-3-amine: The racemic mixture of the compound.

Uniqueness

®-1-((tetrahydro-2H-pyran-4-yl)methyl)piperidin-3-amine is unique due to its chiral nature, which can result in specific interactions with biological targets, potentially leading to unique pharmacological properties.

Properties

IUPAC Name

(3R)-1-(oxan-4-ylmethyl)piperidin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O/c12-11-2-1-5-13(9-11)8-10-3-6-14-7-4-10/h10-11H,1-9,12H2/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STYANGVRXISUNR-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2CCOCC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CN(C1)CC2CCOCC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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